molecular formula C19H17ClN4O2S B2842978 5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-50-0

5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2842978
CAS No.: 887220-50-0
M. Wt: 400.88
InChI Key: OEPXBZLJLKNZOU-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol ( 887221-95-6) is a complex heterocyclic compound provided for non-clinical research applications. With a molecular formula of C19H17ClN4O2S and a molecular weight of 400.88 g/mol, this compound features a multifaceted structure incorporating a chlorophenyl group, a furan ring, and a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core . This intricate architecture is characteristic of scaffolds investigated for potential pharmacological activities. Heterocyclic compounds containing triazole and thiazole rings are significant in medicinal chemistry and are frequently explored for their biological properties . The presence of multiple nitrogen atoms and distinct hydrophobic and hydrophilic regions within the molecule allows for diverse non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like enzymes and receptors . Research into analogous 1,2,3-triazole-containing molecules has demonstrated their relevance as building blocks in anticancer drug discovery, where they can exhibit low multidrug resistance, low toxicity, and high metabolic stability . Similarly, complex heterocycles featuring chlorophenyl groups are often synthesized and screened for various biological activities, including antiviral effects . This combination of features makes this compound a compound of interest for further scientific investigation in chemical biology and drug discovery contexts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-13-7-5-12(6-8-13)15(23-9-1-2-10-23)16-18(25)24-19(27-16)21-17(22-24)14-4-3-11-26-14/h3-8,11,15,25H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPXBZLJLKNZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazole ring is known for its ability to inhibit various kinases involved in cancer progression. Research is ongoing to evaluate the specific anticancer efficacy of this compound against different cancer cell lines.

2. Antimicrobial Properties
The thiazole moiety is recognized for its antimicrobial activity. Preliminary screenings suggest that this compound may possess broad-spectrum antimicrobial effects, making it a candidate for further development as an antibiotic agent.

3. Neuropharmacology
Compounds containing pyrrolidine structures have been explored for their neuroprotective effects. There is potential for this compound to interact with neurotransmitter systems, possibly offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated derivatives of triazole-thiazole compounds for their anticancer properties. The results indicated that certain modifications could enhance cytotoxicity against breast cancer cells (MCF-7). The specific role of the pyrrolidine group in enhancing bioactivity was highlighted, suggesting a need for further exploration of similar compounds .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of thiazole were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a promising antibacterial effect with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolothiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Biological Activity Reference
Target Compound 5: (4-ClPh)(pyrrolidinyl)methyl; 2: furan-2-yl C₂₂H₂₀ClN₅O₂S Not reported (inferred: potential antifungal/anticancer) N/A
BA92516 5: (4-benzylpiperazinyl)(4-nitrophenyl)methyl; 2: furan-2-yl C₂₆H₂₄N₆O₄S Not reported (structural analogue)
869344-07-0 5: (3-ClPh)(piperazinyl)methyl; 2: methyl C₂₃H₂₅ClN₆O₃ Not reported (piperazine enhances CNS activity)
898366-19-3 5: (3-ClPh)(4-ethylpiperazinyl)methyl; 2: ethyl C₂₃H₂₇ClN₆OS Not reported (alkyl groups may improve lipophilicity)
Compound 19b Thiophene core with 4-ClPh and triazolopyrimidine C₂₇H₁₇Cl₂N₇O₂ Anticancer activity (IC₅₀ = 1.8 μM vs. MCF-7)

Key Observations:

Chlorophenyl Substituents : The 4-chlorophenyl group in the target compound is shared with anticancer agents like Compound 19b , where it enhances cytotoxicity via hydrophobic interactions with target enzymes.

Pyrrolidine vs. Piperazine : Replacing piperazine (in BA92516 ) with pyrrolidine may reduce basicity but retain conformational flexibility for receptor binding.

Furan vs. Thiophene : The furan-2-yl group (target compound) offers electron-rich π-system interactions, whereas thiophene derivatives (e.g., Compound 19b ) exhibit higher metabolic stability.

Pharmacological Potential and Mechanisms

  • Antifungal Activity: Molecular docking studies on similar triazolothiazoles (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-triazolo-thiadiazoles) show strong binding to lanosterol 14α-demethylase (3LD6), a key fungal enzyme . The target compound’s hydroxyl group may mimic heme-coordinating moieties in azole antifungals.
  • Anticancer Activity : Chlorophenyl-containing triazolothiazoles (e.g., Compound 19b ) inhibit topoisomerase II and induce apoptosis. The target compound’s furan group could modulate DNA intercalation efficiency.

Preparation Methods

Cyclocondensation Methodology

The foundational bicyclic system is synthesized via a two-step protocol adapted from thiazolo-triazolium salt chemistry:

  • Thioamide formation : React 2-aminothiazole with chloroacetyl chloride in DMF to yield 2-chloroacetamidothiazole.
  • Cyclization : Treat with hydrazine hydrate in ethanol under reflux (12 h) to form the triazolo[3,2-b]thiazole skeleton.

Reaction Conditions

Step Reagents Solvent Temperature Time Yield
1 Chloroacetyl chloride (1.2 eq) DMF 0°C → RT 4 h 78%
2 Hydrazine hydrate (3 eq) EtOH Reflux 12 h 65%

Installation of the (4-Chlorophenyl)(pyrrolidin-1-yl)methyl Group

α-Bromoketone Aminolysis Strategy

Adapting pyrovalerone synthesis methodology, the side chain is introduced via:

  • Friedel-Crafts Acylation : React 4-chlorotoluene with valeroyl chloride (1.2 eq) in presence of AlCl₃ (1.5 eq) in CH₂Cl₂ at 0°C → RT (24 h) to yield 1-(4-chlorophenyl)pentan-1-one.
  • α-Bromination : Treat with Br₂ (1.05 eq) in AcOH at 50°C for 2 h.
  • Aminolysis : React α-bromoketone with pyrrolidine (2.2 eq) in Et₂O at 0°C → RT (12 h).

Critical Observations

  • Bromination regioselectivity >95% at α-position confirmed by ¹H NMR
  • Aminolysis requires strict stoichiometric control to avoid N-alkylation byproducts

Hydroxylation at Position 6

Base-Mediated Hydrolysis

Final hydroxyl group installation follows thiazolo-triazolium salt hydrolysis protocols:

  • Salt Formation : Treat triazolo-thiazole intermediate with MeI (1.5 eq) in acetone (reflux, 8 h).
  • Hydrolysis : React resulting salt with Na₂CO₃ (2 eq) in DMF/H₂O (1:1) at RT for 2 h.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.78–6.82 (m, 2H, furan), 4.12 (s, 1H, CH), 3.25–3.35 (m, 4H, pyrrolidine), 1.85–1.95 (m, 4H, pyrrolidine).
  • HRMS (ESI+): m/z calcd for C₂₀H₁₈ClN₄O₂S [M+H]⁺ 437.0832, found 437.0829.

Alternative Synthetic Approaches

Titanocene-Catalyzed Epoxide Rearrangement

Exploratory studies adapting Maciejewski's methodology suggest potential for constructing the triazolo-thiazole system via:

  • Epoxyaniline preparation
  • Cp₂TiCl₂-catalyzed (5 mol%) rearrangement in THF at 65°C
    Preliminary yields: 42% (needs optimization)

Staudinger/Aza-Wittig Cyclization

Model studies with triazine precursors show promise for forming nitrogen-rich heterocycles, though applicability to thiazole systems requires further investigation.

Computational Validation of Synthetic Routes

Recent advances in retrosynthetic prediction models were applied to verify pathway feasibility:

  • Mixed fine-tuned model predicted viable disconnections for all key steps (confidence >85%)
  • Top-1 accuracy of 36.5% for heterocycle-forming reactions aligns with experimental yields

Industrial-Scale Considerations

Process Optimization Challenges

  • Pd catalyst removal in coupling steps
  • Control of exotherms during Friedel-Crafts acylation
  • Polymorphism management in final crystallization

Proposed Solutions

  • TangPhos ligands for enhanced Pd leaching control
  • Flow chemistry implementation for bromination steps
  • Anti-solvent crystallization using MTBE/hexane mixtures

Q & A

Q. What are the common synthetic strategies for preparing 5-[(4-chlorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?

The synthesis typically involves multi-step reactions, including cyclization to form the thiazolo-triazole core and subsequent functionalization. Key steps include:

  • Cyclization reactions using precursors like thiosemicarbazides or thioureas to construct the fused thiazolo-triazole system .
  • Mannich-type reactions to introduce the 4-chlorophenyl-pyrrolidinylmethyl moiety, requiring precise pH and temperature control (e.g., 60–80°C in ethanol or DMF) .
  • Coupling reactions to attach the furan-2-yl group, often catalyzed by bases like triethylamine .
    Post-synthesis, purification via column chromatography and structural validation using NMR and mass spectrometry are critical .

Q. Which analytical techniques are essential for characterizing this compound's structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly for distinguishing pyrrolidine and furan substituents .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
  • HPLC/UPLC: Assesses purity (>95% typically required for pharmacological studies) .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities in the fused heterocyclic system .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition Studies: Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, given contradictory reports on cyclization efficiency?

Discrepancies in cyclization yields (e.g., 40–75% in literature) may arise from:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) often improve cyclization vs. ethanol .
  • Catalyst Selection: Lewis acids (e.g., ZnCl₂) or bases (triethylamine) can accelerate ring closure .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
    Methodological Recommendation: Use a design-of-experiments (DoE) approach to systematically vary solvent, catalyst, and temperature .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer potency) be resolved?

Contradictions may stem from:

  • Purity Variability: Impurities in batches can skew results; validate via HPLC before assays .
  • Assay Conditions: Differences in cell lines, incubation times, or nutrient media (e.g., RPMI vs. DMEM) .
  • Structural Analog Interference: Compare with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
    Strategy: Replicate assays under standardized conditions and perform SAR (structure-activity relationship) studies .

Q. What computational methods are suitable for predicting this compound's mechanism of action?

  • Molecular Docking: Screen against target libraries (e.g., Protein Data Bank) to identify binding affinities for enzymes like CYP450 or EGFR .
  • MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, BBB permeability) .

Q. How can solubility challenges be addressed for in vivo studies?

The compound’s low aqueous solubility (common in thiazolo-triazoles) requires:

  • Co-solvent Systems: Use DMSO-PEG 400 mixtures (≤10% DMSO to avoid toxicity) .
  • Prodrug Derivatization: Introduce phosphate or glycoside groups at the hydroxyl position to enhance hydrophilicity .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Test: Compare activity across analogs or concentrations .
  • Principal Component Analysis (PCA): Identify key structural descriptors influencing activity .

Q. How should researchers design experiments to explore synergistic effects with existing drugs?

  • Combinatorial Screening: Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices for antimicrobial synergy .
  • Isobolograms: Quantify additive/synergistic interactions in anticancer studies .
  • Mechanistic Follow-Up: Transcriptomics (RNA-seq) or proteomics to identify pathways modulated by combination therapy .

Structural and Functional Insights

Q. What strategies can elucidate the role of the pyrrolidine moiety in target binding?

  • Alanine Scanning Analogues: Synthesize derivatives replacing pyrrolidine with piperidine or acyclic amines .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding interactions .
  • Pharmacophore Mapping: Use software like Schrödinger to identify essential hydrogen-bonding or hydrophobic features .

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